

## YCH2823: A new frontier in USP7 inhibition with a promising preclinical therapeutic window

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of preclinical data reveals the potent anti-tumor activity and favorable therapeutic index of **YCH2823**, a novel USP7 inhibitor, positioning it as a promising candidate for cancer therapy, particularly in tumors with wild-type or mutant TP53. This guide provides a detailed comparison of **YCH2823** with the earlier generation USP7 inhibitor, FT671, and explores its synergistic potential with mTOR inhibitors.

YCH2823, a recently developed small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has demonstrated significant single-agent efficacy in a range of preclinical cancer models.[1][2] Developed through a scaffold hopping strategy from the earlier USP7 inhibitor FT671, YCH2823 exhibits an approximately 5-fold greater potency in inhibiting the growth of a variety of cancer cell lines.[2][3]

#### Comparative In Vitro Efficacy: YCH2823 vs. FT671

**YCH2823** has shown broad and potent anti-proliferative activity across a panel of cancer cell lines, including those with wild-type TP53, mutant TP53, and MYCN amplification. The half-maximal inhibitory concentration (IC50) values for **YCH2823** are consistently lower than those for FT671, indicating its superior potency.



| Cell Line  | Cancer<br>Type          | TP53 Status | MYCN<br>Status | YCH2823<br>IC50 (nM)                                                | FT671 IC50<br>(nM)                                                  |
|------------|-------------------------|-------------|----------------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| CHP-212    | Neuroblasto<br>ma       | Wild-type   | Amplified      | 9.9                                                                 | 50.1                                                                |
| SK-N-BE(2) | Neuroblasto<br>ma       | Mutant      | Amplified      | 25.1                                                                | 125.9                                                               |
| LNCaP      | Prostate<br>Cancer      | Wild-type   | Non-amplified  | 3.6                                                                 | 18.2                                                                |
| 22Rv1      | Prostate<br>Cancer      | Wild-type   | Non-amplified  | 12.6                                                                | 63.1                                                                |
| HCT116     | Colorectal<br>Carcinoma | Wild-type   | Non-amplified  | Not explicitly<br>stated, but<br>shown to<br>increase p53<br>levels | Not explicitly<br>stated, but<br>shown to<br>increase p53<br>levels |
| U2OS       | Osteosarcom<br>a        | Wild-type   | Non-amplified  | Not explicitly<br>stated, but<br>shown to<br>increase p53<br>levels | Not explicitly<br>stated, but<br>shown to<br>increase p53<br>levels |
| MM.1S      | Multiple<br>Myeloma     | Wild-type   | Non-amplified  | Not explicitly stated                                               | 33                                                                  |

# In Vivo Anti-Tumor Activity: Evidence from Xenograft Models

The superior in vitro potency of **YCH2823** translates to significant anti-tumor activity in vivo. In a CHP-212 neuroblastoma xenograft model, oral administration of **YCH2823** resulted in a dose-dependent inhibition of tumor growth.



| Compound | Animal<br>Model  | Cell Line | Dosing                    | Tumor<br>Growth<br>Inhibition<br>(TGI)    | Reference                |
|----------|------------------|-----------|---------------------------|-------------------------------------------|--------------------------|
| YCH2823  | Nude mice        | CHP-212   | 50 mg/kg,<br>oral, daily  | Significant                               | Cheng et al.,<br>2024    |
| FT671    | NOD-SCID<br>mice | MM.1S     | 100 mg/kg,<br>oral, daily | Significant,<br>dose-<br>dependent        | Turnbull et<br>al., 2017 |
| FT671    | NOD-SCID<br>mice | MM.1S     | 200 mg/kg,<br>oral, daily | More<br>pronounced,<br>dose-<br>dependent | Turnbull et<br>al., 2017 |

### **Synergistic Combination with mTOR Inhibitors**

A key finding from preclinical studies is the synergistic anti-tumor effect observed when **YCH2823** is combined with mTOR inhibitors in MYCN-amplified neuroblastoma cell lines.[1][2] [4] This suggests a promising combination therapy strategy for this aggressive pediatric cancer.

### Mechanism of Action: Restoring p53 Function

YCH2823 directly interacts with the catalytic domain of USP7, inhibiting its deubiquitinating activity.[1][2] This leads to the stabilization and accumulation of the tumor suppressor protein p53 and its downstream target, p21.[2][3] The activation of the p53 pathway results in G1 phase cell cycle arrest and apoptosis in cancer cells.[2][3] The critical role of the p53-p21 axis is highlighted by the observation that knockdown of either p53 or p21 significantly reduces the sensitivity of cancer cells to YCH2823.[2][3]





Click to download full resolution via product page

YCH2823 inhibits USP7, leading to p53 stabilization and tumor suppression.



#### **Experimental Protocols**

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of **YCH2823** or FT671 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.

Western Blot Analysis: Cells were treated with **YCH2823** or FT671 for the indicated times. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to PVDF membranes. Membranes were probed with primary antibodies against p53, p21, and GAPDH, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies: Female athymic nude mice (4-6 weeks old) were subcutaneously inoculated with CHP-212 neuroblastoma cells. When tumors reached a volume of 100-150 mm<sup>3</sup>, mice were randomized into vehicle control and treatment groups. **YCH2823** (50 mg/kg) was administered orally once daily. Tumor volumes and body weights were measured every other day. Tumor growth inhibition was calculated at the end of the study.



Click to download full resolution via product page

Workflow for in vivo evaluation of **YCH2823** in a xenograft model.

#### **Current Landscape and Future Directions**

While the preclinical data for **YCH2823** are highly encouraging, it is important to note that currently, no USP7 inhibitors have entered clinical trials.[5] The robust anti-tumor activity and favorable therapeutic window observed for **YCH2823** in preclinical models strongly support its continued development as a potential new cancer therapeutic. Future studies should focus on comprehensive toxicology assessments and the identification of predictive biomarkers to guide its clinical application. The synergistic potential with mTOR inhibitors also warrants further investigation in clinical settings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. YCH-2823, a novel USP7 inhibitor with efficacy in TP53 wild-type and mutant cancer cells | BioWorld [bioworld.com]
- 2. Identification of YCH2823 as a novel USP7 inhibitor for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- To cite this document: BenchChem. [YCH2823: A new frontier in USP7 inhibition with a promising preclinical therapeutic window]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363048#validation-of-ych2823-s-therapeutic-window-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com